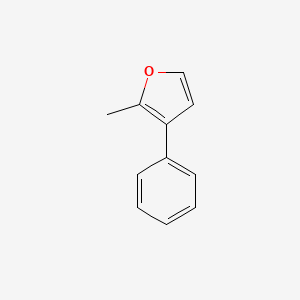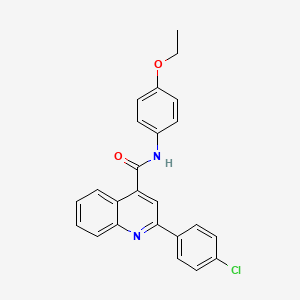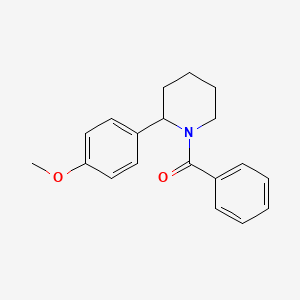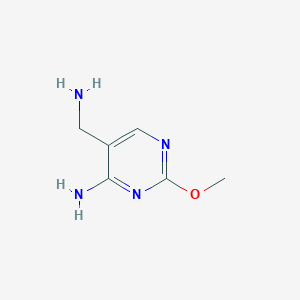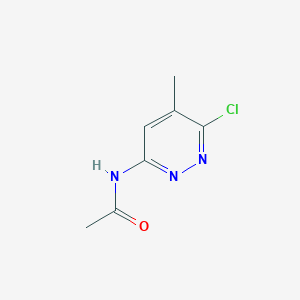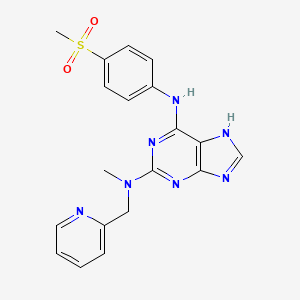
N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” is a synthetic organic compound that belongs to the class of purine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
N-Alkylation: Introduction of the N2-methyl group through alkylation reactions.
Sulfonylation: Attachment of the methylsulfonyl group to the phenyl ring.
Purine Ring Formation: Construction of the purine ring system through cyclization reactions.
Final Coupling: Coupling of the pyridin-2-ylmethyl group to the purine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization or chromatography.
化学反応の分析
Types of Reactions
“N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on its interactions with specific proteins or nucleic acids.
Medicine
In medicine, “this compound” could be explored as a potential therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it suitable for use in materials science or catalysis.
作用機序
The mechanism of action of “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
Similar compounds to “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” include other purine derivatives with different substituents. Examples may include:
- N2-Methyl-N6-(4-chlorophenyl)-9H-purine-2,6-diamine
- N2-Methyl-N6-(4-methoxyphenyl)-9H-purine-2,6-diamine
- N2-Methyl-N6-(4-nitrophenyl)-9H-purine-2,6-diamine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups. The presence of the methylsulfonyl group and the pyridin-2-ylmethyl group may confer unique chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C19H19N7O2S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-N-methyl-6-N-(4-methylsulfonylphenyl)-2-N-(pyridin-2-ylmethyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H19N7O2S/c1-26(11-14-5-3-4-10-20-14)19-24-17-16(21-12-22-17)18(25-19)23-13-6-8-15(9-7-13)29(2,27)28/h3-10,12H,11H2,1-2H3,(H2,21,22,23,24,25) |
InChIキー |
NVWBZQAMAXOUTB-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=N1)C2=NC3=C(C(=N2)NC4=CC=C(C=C4)S(=O)(=O)C)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


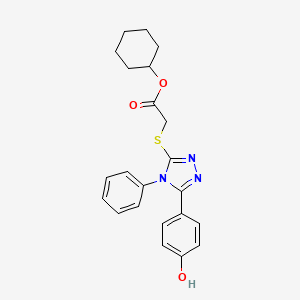
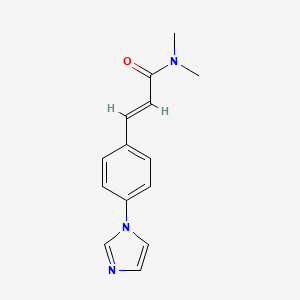
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
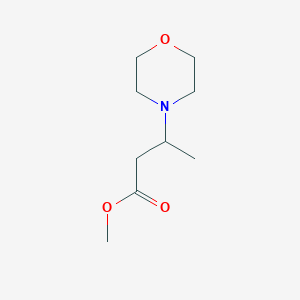
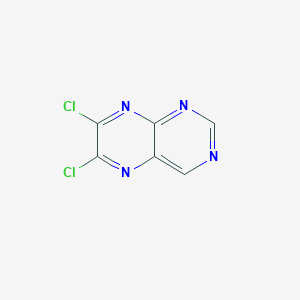
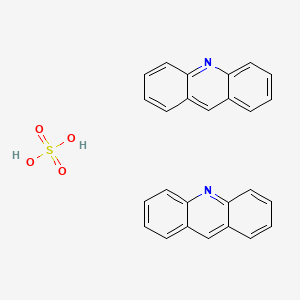
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
